molecular formula C14H11NO2S B10976818 1-(2-Naphthylsulfonyl)-1H-pyrrole

1-(2-Naphthylsulfonyl)-1H-pyrrole

Cat. No.: B10976818
M. Wt: 257.31 g/mol
InChI Key: PPBYACMNCDEFNG-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-1H-pyrrole is a specialized heterocyclic building block designed for advanced research and development. This compound features a pyrrole ring, a privileged structure in medicinal chemistry, strategically functionalized with a 2-naphthylsulfonyl group. This molecular architecture makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. The sulfonyl group can act as a directing group in metal-catalyzed cross-coupling reactions or as a protective group for the pyrrole nitrogen, offering synthetic versatility . Pyrrole-based compounds are extensively investigated for their diverse biological activities. Researchers explore these structures for developing targeted therapies, as the pyrrole nucleus is a known pharmacophore in many FDA-approved drugs across various therapeutic areas, including anticancer, antimicrobial, and antiviral applications . The naphthalene moiety, a bulky aromatic system, can enhance interactions with biological targets through π-stacking and influence the compound's overall solubility and metabolic stability. As a key synthetic intermediate, this compound holds significant promise in drug discovery programs, specifically in the structure-activity relationship (SAR) optimization of lead compounds . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylpyrrole

InChI

InChI=1S/C14H11NO2S/c16-18(17,15-9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

PPBYACMNCDEFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Elucidation of N Naphthylsulfonylpyrroles

Electrophilic and Nucleophilic Reactivity at the Pyrrole (B145914) Ring

The N-sulfonyl group profoundly impacts the electron density and, consequently, the reactivity of the pyrrole ring towards both electrophiles and nucleophiles.

Pyrrole itself is highly reactive towards electrophiles, with a strong preference for substitution at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. organic-chemistry.orgwikipedia.orgresearchgate.net The introduction of a potent electron-withdrawing sulfonyl group at the nitrogen atom deactivates the pyrrole ring towards electrophilic attack. However, electrophilic substitution can still be achieved under appropriate conditions.

The regioselectivity of these reactions is a subject of considerable interest. While the electronic deactivation by the N-sulfonyl group might be expected to direct incoming electrophiles to the C3 (β) position, studies on analogous N-arylsulfonylpyrroles have shown that the outcome is often a mixture of isomers or can be influenced by the reaction conditions and the nature of the electrophile.

For instance, in the Friedel-Crafts acylation of the closely related N-p-toluenesulfonylpyrrole, the regioselectivity is highly dependent on the Lewis acid used. nih.gov When AlCl₃ is employed as the catalyst, the reaction yields a mixture of the 2- and 3-acylated products, with the 3-isomer being the major product. nih.gov This is attributed to the formation of an organoaluminum intermediate. In contrast, weaker Lewis acids lead to an increase in the proportion of the 2-acylpyrrole. nih.gov It is anticipated that 1-(2-Naphthylsulfonyl)-1H-pyrrole would exhibit similar behavior.

The Vilsmeier-Haack reaction , a milder method for formylation, is another important electrophilic substitution. organic-chemistry.orgchemtube3d.com This reaction typically occurs at the C2 position of electron-rich pyrroles. youtube.comreddit.com For this compound, formylation is expected to proceed at the C2 position, yielding this compound-2-carbaldehyde.

Nitration of pyrrole requires mild conditions to prevent polymerization, often using nitric acid in acetic anhydride (B1165640). quimicaorganica.org This typically yields 2-nitropyrrole as the major product. quimicaorganica.org For N-sulfonylated pyrroles, similar conditions are expected to favor nitration at the C2 position due to the directing effect of the pyrrole nitrogen, despite the deactivating sulfonyl group. Direct nitration of various five-membered heterocycles, including pyrroles, with nitric acid/trifluoroacetic anhydride has been shown to afford mononitro derivatives. researchgate.net

Halogenation of pyrrole is also a facile reaction. For N-sulfonylated pyrroles, halogenation can be achieved using various reagents. For example, enzymatic halogenation has been demonstrated on complex pyrrole-containing natural products. nih.gov Chemical methods, such as the use of POCl₃ as a chlorine source, have been employed for the chlorination of polysubstituted pyrroles. researchgate.net

A summary of expected regioselectivity in electrophilic substitution reactions of this compound is presented in the table below, based on data from analogous compounds.

Reaction TypeReagentsExpected Major Product(s)
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-(2-Naphthylsulfonyl)-3-acylpyrrole
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-2-carbaldehyde
NitrationHNO₃, Acetic Anhydride1-(2-Naphthylsulfonyl)-2-nitropyrrole
Halogenatione.g., NCS, NBS1-(2-Naphthylsulfonyl)-2-halopyrrole

This table is based on expected reactivity and data from analogous compounds.

The pyrrole ring is generally not susceptible to nucleophilic substitution due to its electron-rich nature. youtube.com However, the strongly electron-withdrawing N-sulfonyl group in this compound can facilitate nucleophilic attack, particularly if there are suitable leaving groups on the pyrrole ring. The presence of such a group, especially at the C2 or C5 positions, can enable nucleophilic aromatic substitution (SNAr) to occur. youtube.com

The mechanism would likely proceed via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the sulfonyl group, further stabilizing it and facilitating the subsequent elimination of the leaving group to afford the substituted product.

Transformations Involving the N-Sulfonyl Moiety

The N-sulfonyl group is not merely a spectator; it can actively participate in chemical transformations, offering pathways for further functionalization or removal.

Commonly used methods for the deprotection of N-tosyl groups, which are structurally similar to the 2-naphthylsulfonyl group, include basic hydrolysis. For example, treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water can effectively cleave the N-S bond. organic-chemistry.org

Another strategy involves reductive cleavage. This can be achieved using various reducing agents. While specific conditions for the 2-naphthylsulfonyl group are not detailed, methods developed for other sulfonyl groups, such as the use of zinc in acetic acid for N-Troc protected pyrroles, illustrate the principle of reductive deprotection. organic-chemistry.org

The following table summarizes potential deprotection strategies for this compound based on methods used for analogous N-sulfonylated pyrroles.

Deprotection MethodReagents and Conditions
Basic HydrolysisNaOH, MeOH/H₂O, rt
Reductive CleavageMg, MeOH, reflux
Reductive CleavageNa/naphthalene (B1677914), THF

This table presents plausible deprotection methods based on established procedures for similar N-sulfonyl groups.

A fascinating aspect of the chemistry of N-sulfonylated azoles is their propensity to undergo intramolecular rearrangements. A notable example is the organic-chemistry.orgnih.gov-rearrangement of the sulfonyl group from the nitrogen atom to an adjacent carbon atom of the heterocyclic ring. nih.gov

This rearrangement has been observed for N-p-toluenesulfonylpyrrole upon treatment with n-butyllithium in tetrahydrofuran. The reaction proceeds through a lithiation at the C2 position, followed by a organic-chemistry.orgnih.gov-shift of the sulfonyl group to yield the corresponding 2-(p-toluenesulfonyl)pyrrole. nih.gov It is highly probable that this compound would undergo a similar rearrangement under these conditions, providing a synthetic route to 2-(2-naphthylsulfonyl)-1H-pyrrole. The addition of lithium bromide has been shown to accelerate this type of rearrangement. nih.gov

This transformation is significant as it allows for the transposition of the sulfonyl group, opening up new avenues for the synthesis of substituted pyrroles that might be difficult to access through direct substitution methods.

Reduction and Oxidation Chemistry of the Pyrrole Nucleus

The pyrrole nucleus in this compound can undergo both reduction and oxidation, leading to a variety of saturated and partially saturated heterocyclic systems, as well as oxidized derivatives.

Reduction of the pyrrole ring can be achieved using various reducing agents. The specific outcome of the reduction depends on the reagents and reaction conditions. For example, catalytic hydrogenation can lead to the fully saturated pyrrolidine (B122466) ring. The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the pyrrole ring and the sulfonyl group, although specific studies on this compound are not available. The reduction of a related naphthalic anhydride with LiAlH₄ has been reported to yield a complex benzonorcaradiene derivative, highlighting the potential for unexpected rearrangements during reduction. rsc.org Enantioselective partial reduction of 2,5-disubstituted pyrroles has also been achieved, furnishing synthetically useful pyrroline (B1223166) building blocks. nsf.gov

Oxidation of the pyrrole ring can lead to a range of products, including pyrrolinones and maleimides. The N-sulfonyl group influences the susceptibility of the pyrrole ring to oxidation. The oxidation of pyrroles can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comderpharmachemica.comfishersci.camdpi.com The oxidation of pyrrole itself with hydrogen peroxide, catalyzed by dehaloperoxidase, has been shown to produce 4-pyrrolin-2-one. researchgate.netstackexchange.com A dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones has also been described using a sulfoxide (B87167) as the oxidant. reddit.com It is plausible that the oxidation of this compound under controlled conditions could yield the corresponding 1-(2-Naphthylsulfonyl)pyrrolin-2-one or the fully oxidized 1-(2-Naphthylsulfonyl)maleimide.

Chemoselective Reductions of N-Sulfonylpyrroles to Pyrrolines and Alkylpyrroles

The partial reduction of the aromatic pyrrole ring is a challenging transformation due to the inherent stability of the aromatic system. However, the presence of an electron-withdrawing N-sulfonyl group, such as a naphthylsulfonyl group, facilitates this process. The reduction of N-sulfonylpyrroles, particularly those bearing an acyl group at the C2 position, can be controlled to selectively yield either 3-pyrrolines or 2-alkylpyrroles. rsc.orgnih.gov This chemoselectivity is highly dependent on the choice of reducing agent and solvent conditions. rsc.orgnih.gov

Investigations into the reduction of 2-acyl-N-sulfonylpyrroles have shown that the reaction can be steered towards two distinct products. rsc.orgresearchgate.net The use of specific hydride sources and solvents allows for either the reduction of the acyl group and the pyrrole ring to afford a 3-pyrroline, or the selective reduction of the acyl group to furnish a 2-alkylpyrrole, leaving the pyrrole ring intact. rsc.orgresearchgate.net

The mechanism for the formation of 3-pyrrolines is thought to proceed through protonation of the pyrrole ring at the C2-position, creating an iminium species that is then reduced. rsc.org The N-sulfonyl group is crucial for this pathway as it reduces the electron density of the pyrrole ring, making it more susceptible to protonation and subsequent reduction. rsc.orgresearchgate.net

Table 1: Chemoselective Reduction of 2-Acyl-N-Sulfonylpyrroles

Starting Material Reducing Agent Solvent Product Yield (%) Ref
2-Benzoyl-1-(phenylsulfonyl)-1H-pyrrole NaBH4/TFA Dichloromethane 2-Benzoyl-1-(phenylsulfonyl)-2,3-dihydro-1H-pyrrole 85 rsc.org
2-Benzoyl-1-(phenylsulfonyl)-1H-pyrrole Zn/HCl Ethanol (B145695) 2-Benzyl-1-(phenylsulfonyl)-1H-pyrrole 75 rsc.org
2-Acetyl-1-(p-tolylsulfonyl)-1H-pyrrole NaBH3CN/TFA Dichloromethane 2-Acetyl-1-(p-tolylsulfonyl)-2,3-dihydro-1H-pyrrole 90 rsc.org
2-Acetyl-1-(p-tolylsulfonyl)-1H-pyrrole Et3SiH/TFA Dichloromethane 2-Ethyl-1-(p-tolylsulfonyl)-1H-pyrrole 88 rsc.org

Oxidative Pathways and Considerations for Pyrrole Ring Stability

The pyrrole ring is an electron-rich heterocycle, making it susceptible to oxidation. hyphadiscovery.com The presence of an N-naphthylsulfonyl group, being strongly electron-withdrawing, can influence the oxidative stability of the pyrrole ring. In biological systems, pyrroles can undergo oxidation mediated by enzymes such as cytochrome P450s. hyphadiscovery.com This process often involves the formation of an epoxide intermediate across one of the double bonds of the pyrrole ring. hyphadiscovery.com Subsequent ring-opening of this epoxide can lead to the formation of pyrrolidinone derivatives and other degradation products. hyphadiscovery.com

While specific studies on the oxidative pathways of this compound are not extensively detailed in the provided context, the general principles of pyrrole metabolism suggest that the carbons adjacent to the nitrogen atom are the most likely sites of initial oxidation. hyphadiscovery.com The stability of the N-sulfonylated pyrrole ring against oxidative degradation is a critical consideration in its application, as cleavage of the ring would lead to a loss of the core heterocyclic structure.

Acylation Reactions and Regiochemical Control

Friedel-Crafts acylation is a fundamental reaction for the functionalization of aromatic rings. For pyrrole itself, electrophilic substitution predominantly occurs at the C2 position. However, the introduction of a bulky and electron-withdrawing sulfonyl group on the nitrogen atom dramatically alters the regioselectivity of this reaction. The N-sulfonyl group directs acylation almost exclusively to the C3 (or β) position of the pyrrole ring. researchgate.net

This change in regioselectivity is attributed to both steric and electronic factors. The bulky N-sulfonyl group hinders electrophilic attack at the adjacent C2 and C5 positions. Electronically, the sulfonyl group withdraws electron density from the pyrrole ring, and this effect is more pronounced at the C2 position, thus making the C3 position relatively more nucleophilic.

The choice of Lewis acid and reaction conditions can also play a role in the outcome of the acylation. nih.gov For instance, the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride has been studied under various Lewis acid conditions, demonstrating that the reaction proceeds via organoaluminum intermediates. nih.gov Although migrations of acyl groups from C2 to C3 have been observed under acidic conditions, it is generally considered that the C3 acylation of N-arylsulfonylpyrroles is a result of direct electrophilic attack at that position. nih.gov

Table 2: Regioselectivity in the Acylation of N-Sulfonylpyrroles

N-Sulfonylpyrrole Acylating Agent Lewis Acid Solvent Product Regioisomer Yield (%) Ref
1-(Phenylsulfonyl)-1H-pyrrole Acetyl Chloride AlCl3 Dichloromethane 3-Acetyl-1-(phenylsulfonyl)-1H-pyrrole 92 researchgate.net
1-(Phenylsulfonyl)-1H-pyrrole Benzoyl Chloride AlCl3 Dichloromethane 3-Benzoyl-1-(phenylsulfonyl)-1H-pyrrole 88 researchgate.net
1-(p-Tolylsulfonyl)-1H-pyrrole 1-Naphthoyl Chloride Et2AlCl 1,2-Dichloroethane 2-Acyl Product Not specified nih.gov
1-(p-Tolylsulfonyl)-1H-pyrrole 1-Naphthoyl Chloride AlCl3 1,2-Dichloroethane 3-Acyl Product Not specified nih.gov

Structural Elucidation and Conformational Analysis of N Naphthylsulfonylpyrroles

Advanced Spectroscopic Techniques for Structural Characterization

The precise structure of 1-(2-Naphthylsulfonyl)-1H-pyrrole can be unequivocally determined through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from data on closely related analogues such as 1-(phenylsulfonyl)pyrrole (B93442) and other N-substituted pyrroles. beilstein-journals.orguobasrah.edu.iqacgpubs.orgcibtech.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular framework. uobasrah.edu.iq In this compound, the proton and carbon signals of the pyrrole (B145914) and naphthalene (B1677914) rings provide a detailed map of the molecule's connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the pyrrole and naphthalene protons. The pyrrole protons typically appear as two sets of triplets, corresponding to the α-protons (H2/H5) and β-protons (H3/H4). researchgate.netchemicalbook.com The electron-withdrawing sulfonyl group is expected to shift these signals downfield compared to unsubstituted pyrrole. The seven protons of the 2-substituted naphthalene ring will present a complex multiplet pattern in the aromatic region.

The ¹³C NMR spectrum will complement the proton data, showing four distinct signals for the pyrrole carbons and ten signals for the naphthalene carbons, with chemical shifts influenced by the sulfonyl linkage.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Pyrrole H-2/H-5~7.0-7.5~120-125
Pyrrole H-3/H-4~6.2-6.5~110-115
Naphthalene Protons~7.5-8.5-
Naphthalene C-1'-~135-140
Naphthalene C-2'-~130-135
Naphthalene C-3'-~127-130
Naphthalene C-4'-~128-131
Naphthalene C-4a'-~132-135
Naphthalene C-5'-~127-130
Naphthalene C-6'-~128-131
Naphthalene C-7'-~127-130
Naphthalene C-8'-~122-125
Naphthalene C-8a'-~134-137

Note: Predicted values are based on data from analogous compounds and general substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. nist.gov The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. Additionally, characteristic bands for C-H stretching of the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the pyrrole and naphthalene rings will appear in the 1400-1600 cm⁻¹ region. nih.gov The pyrrole ring stretching is often observed around 1312-1323 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nist.govresearchgate.netnist.gov For this compound (C₁₄H₁₁NO₂S), the molecular ion peak [M]⁺ would be expected at m/z 273.05. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation pathways would likely involve the cleavage of the N-S bond and the S-C bond, leading to fragments corresponding to the pyrrole cation, the naphthyl cation, and the SO₂ moiety.

X-ray Crystallographic Studies for Precise Molecular Geometry

Interactive Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Structures

ParameterExpected Value
N-S Bond Length~1.65 - 1.70 Å
S=O Bond Length~1.42 - 1.45 Å
S-C(naphthyl) Bond Length~1.75 - 1.80 Å
O-S-O Bond Angle~118 - 122°
N-S-O Bond Angle~105 - 109°
N-S-C(naphthyl) Bond Angle~104 - 108°
C-N-S Bond Angle~120 - 125°

Note: These values are estimations based on crystallographic data of related N-arylsulfonyl compounds. researchgate.netresearchgate.net

The relative orientation of the pyrrole and naphthalene rings is of particular interest. Steric interactions between the ortho-protons of the naphthalene ring and the pyrrole ring will likely force a non-planar arrangement.

Conformational Dynamics of N-Sulfonylpyrrole Systems

The presence of single bonds between the pyrrole nitrogen and the sulfur atom, as well as between the sulfur atom and the naphthalene ring, allows for rotational freedom. However, this rotation is often hindered, leading to distinct conformational isomers, or conformers. nih.govnih.govnih.gov The study of these dynamic processes is crucial for understanding the molecule's behavior in solution.

The rotation around the N-S bond in sulfonamides can be significantly restricted, with rotational barriers that are high enough to be measured by dynamic NMR spectroscopy. nih.govresearchgate.net This restricted rotation is attributed to a combination of steric hindrance and electronic effects, where the nitrogen lone pair can participate in pπ-dπ interactions with the sulfur d-orbitals, imparting a degree of double-bond character to the N-S bond. researchgate.net

In the case of this compound, the bulky 2-naphthyl group introduces significant steric hindrance, which is expected to create a substantial barrier to rotation around both the N-S and S-C(naphthyl) bonds. nih.govmdpi.com This can lead to the existence of stable atropisomers at room temperature, which are stereoisomers resulting from hindered rotation about a single bond. The interconversion between these conformers can be studied using variable temperature NMR, where the coalescence of distinct signals at higher temperatures allows for the calculation of the rotational energy barrier. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the energies of different conformers and the transition states that separate them, providing a theoretical basis for the experimentally observed dynamic behavior. nih.govmdpi.com

The conformational preference will likely be a compromise between maximizing electronic stabilization (conjugation) and minimizing steric repulsion. The most stable conformer is expected to have the bulky naphthalene group oriented away from the pyrrole ring to reduce steric clash. The study of these dynamic properties is essential for understanding how this molecule might interact with biological targets or self-assemble in materials.

Computational and Theoretical Investigations of 1 2 Naphthylsulfonyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Naphthylsulfonyl)-1H-pyrrole, these calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), would provide detailed information about its electronic structure and energetics.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would also be visualized to identify potential sites for electrophilic and nucleophilic attack. For instance, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may have significant contributions from the electron-withdrawing naphthylsulfonyl group.

Furthermore, quantum chemical calculations can determine various energetic properties, including the total electronic energy, enthalpy of formation, and dipole moment. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes of the naphthylsulfonyl and pyrrole moieties.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Total Energy-1250 Hartree

Note: The data in this table is hypothetical and serves as an example of what would be obtained from quantum chemical calculations. Actual values would require specific DFT calculations.

Reaction Mechanism Predictions and Transition State Analysis through Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, these methods can be used to predict the regioselectivity of reactions such as electrophilic substitution on the pyrrole ring. By calculating the energies of the intermediates and transition states for substitution at the C2 and C3 positions, the preferred reaction pathway can be determined.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies (energy barriers) for various potential reactions. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For example, in an electrophilic aromatic substitution reaction, the structure of the Wheland intermediate (a sigma complex) and the preceding transition state would be optimized to understand the flow of electrons and the structural changes during the reaction.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the reactants and products on the potential energy surface. These calculations provide a detailed picture of the reaction pathway, mapping out the energy profile and the evolution of the molecular geometry from reactants, through the transition state, to the products.

Molecular Modeling and Dynamics Simulations in N-Sulfonylpyrrole Systems

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or in a biological environment. For N-sulfonylpyrrole systems, including this compound, MD simulations can provide insights into their conformational flexibility, solvation, and interactions with other molecules.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This generates a trajectory that describes the positions and velocities of the atoms, from which various macroscopic and microscopic properties can be calculated. For this compound, MD simulations could be used to:

Analyze conformational dynamics: The naphthylsulfonyl group can rotate relative to the pyrrole ring, and the pyrrole ring itself can exhibit some flexibility. MD simulations can explore the potential energy surface and identify the most stable conformations and the energy barriers between them.

Study solvation effects: The interaction of the molecule with solvent molecules can significantly influence its reactivity and properties. MD simulations can model the solvation shell around the molecule and calculate properties such as the radial distribution function to understand the solvent structure.

Investigate interactions with biological macromolecules: If the molecule has potential biological activity, MD simulations can be used to model its binding to a target protein or DNA. This can help in understanding the binding mode and in designing more potent analogs.

Application of Conceptual Density Functional Theory (DFT) in Reactivity Prediction

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and the Fukui function from the electron density of a system. These reactivity indices are powerful tools for predicting and understanding the chemical reactivity of molecules.

For this compound, the following conceptual DFT descriptors would be particularly insightful:

Global Reactivity Descriptors:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Global Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

Local Reactivity Descriptors:

Fukui Function (f(r)): Indicates the change in electron density at a particular point in space when the total number of electrons is changed. It is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would be calculated for each atom to predict the regioselectivity of reactions.

Dual Descriptor (Δf(r)): Provides a more refined prediction of electrophilic and nucleophilic sites.

By analyzing these descriptors, one can predict that the pyrrole ring, particularly the C2 and C5 positions, will be the most susceptible to electrophilic attack, while the sulfonyl group will be a site for nucleophilic interaction.

Table 2: Conceptual DFT Reactivity Indices (Hypothetical Data)

IndexValueInterpretation
Electronegativity (χ)4.15 eVModerate tendency to attract electrons
Chemical Hardness (η)2.35 eVModerately soft, indicating moderate reactivity
Electrophilicity (ω)3.66 eVGood electrophile
Nucleophilicity (N)2.50 eVModerate nucleophile

Note: The data in this table is hypothetical and for illustrative purposes.

Derivation of Structure-Reactivity Relationships from Computational Data

By systematically studying a series of related N-arylsulfonylpyrroles using the computational methods described above, it is possible to derive quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. A QSAR study on N-arylsulfonyl-3-acylindole derivatives, a related class of compounds, has shown that molecular descriptors derived from computational chemistry can be correlated with biological activity. nih.gov

For a series of N-arylsulfonylpyrroles, including this compound, one could:

Calculate a range of molecular descriptors for each compound, such as electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices.

Correlate these descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) or biological activity.

Develop a mathematical model that describes the relationship between the molecular structure and the observed activity.

Such models can be used to predict the reactivity of new, unsynthesized compounds and to guide the design of molecules with desired properties. For instance, a QSAR model might reveal that the electrophilicity of the pyrrole ring is positively correlated with its reactivity in a particular reaction, or that the size and shape of the aryl group on the sulfonyl moiety are critical for binding to a biological target. The descriptors found to be significant in the QSAR study of N-arylsulfonyl-3-acylindoles, such as WHIM, GETAWAY, and Burden eigenvalues, could also be relevant for understanding the reactivity of this compound. nih.gov

Advanced Research Applications and Derivatization Strategies in Chemical Sciences

N-Sulfonylpyrroles as Versatile Synthetic Intermediates

N-Sulfonylpyrroles, including the 1-(2-Naphthylsulfonyl)-1H-pyrrole variant, are recognized as highly versatile intermediates in organic synthesis. The N-sulfonyl group is not merely a protecting group for the pyrrole (B145914) nitrogen; it also modulates the reactivity of the pyrrole ring, making these compounds valuable precursors for a range of chemical transformations. The sulfonyl group's electron-withdrawing nature enhances the acidity of the N-H proton in the parent pyrrole, and upon substitution, it influences the electronic distribution within the pyrrole ring, facilitating certain reactions while protecting the nitrogen.

While specific literature detailing carbon-carbon bond formation directly using this compound is not abundant, the general reactivity of N-sulfonylpyrroles allows for their participation in various coupling reactions. The sulfonyl group activates the pyrrole ring, making it susceptible to certain synthetic transformations. Strategies for C-C bond formation often involve an initial functionalization, such as halogenation of the pyrrole ring, followed by cross-coupling reactions. For instance, N-sulfonylpyrroles can be brominated to create intermediates like 2-bromo-1-tosyl-1H-pyrrole. rsc.org This halogenated pyrrole can then potentially participate in standard cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to form new carbon-carbon bonds, a strategy widely applied in the synthesis of complex heterocyclic molecules. nih.gov

The activation provided by the sulfonyl group can also facilitate reactions such as Friedel-Crafts acylations or alkylations at the pyrrole ring, although the regioselectivity would be influenced by the steric and electronic properties of the specific sulfonyl group. The development of methods for the synthesis of polysubstituted pyrroles often relies on the strategic use of activating groups like sulfonyl chlorides in multi-step sequences. researchgate.netnih.gov

Table 1: Potential C-C Bond Forming Reactions with N-Sulfonylpyrrole Derivatives

Reaction TypeReagent/Catalyst ExamplePotential Product
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted pyrrole
Stille CouplingOrganostannane, Pd catalystAlkyl/Aryl-substituted pyrrole
Heck CouplingAlkene, Pd catalystAlkenyl-substituted pyrrole
Friedel-Crafts AcylationAcyl chloride, Lewis acidAcyl-substituted pyrrole

Role in General Sulfonamide Functionalization and Diversification

N-Sulfonylpyrroles are increasingly viewed as key "synthetic linchpins" for the functionalization and diversification of sulfonamides. Traditionally, the S-N bond in sulfonamides is highly stable, limiting the transformations of this functional group. However, using the pyrrole moiety as an activatable handle provides novel strategies for S-N bond cleavage and subsequent derivatization. nih.gov

Research has demonstrated that sulfonyl pyrroles can undergo various transformations through chemical, electrochemical, and photochemical pathways. This allows the primary sulfonamide from which the sulfonyl pyrrole was derived to be converted into other valuable functional groups, such as sulfonic acids or other sulfonamides, under relatively mild conditions. nih.gov This approach is particularly valuable for late-stage functionalization in the synthesis of complex molecules, where direct transformation of a primary sulfonamide might be challenging. nih.gov The reaction of a primary sulfonamide with 2,5-dimethoxytetrahydrofuran (B146720) offers a direct route to N-sulfonylpyrroles, which then serve as a versatile platform for further diversification. nih.gov

Coordination Chemistry and Ligand Design

The structure of this compound presents multiple potential coordination sites for metal ions, making it an intriguing candidate for ligand design in coordination chemistry. nih.gov The key sites for metal binding include the oxygen atoms of the sulfonyl group, the nitrogen atom of the pyrrole ring, and the π-system of the aromatic rings. The specific coordination mode would depend on the metal ion's nature (hard vs. soft), its oxidation state, and the reaction conditions.

The synthesis of metal complexes with ligands containing pyrrole or sulfonamide functionalities is well-established. nih.govresearchgate.netmdpi.comnih.govresearchgate.netorientjchem.org Typically, these complexes are synthesized by reacting the ligand with a metal salt (e.g., chlorides or nitrates) in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.netorientjchem.org The resulting complexes can be characterized using a suite of spectroscopic and analytical techniques.

Common Characterization Techniques:

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., S=O and C-N) upon complexation.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, confirming its formation.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Magnetic Susceptibility: To determine the magnetic properties of paramagnetic complexes. nih.gov

While specific studies on complexes of this compound are not prominent, research on related structures, such as naphthyl-pyrazole ligands, demonstrates the successful synthesis and characterization of their transition metal complexes. nih.gov For instance, copper complexes with naphthyl-containing ligands have been synthesized and shown to have geometries ranging from square planar to octahedral. nih.gov

The this compound ligand offers several potential coordination modes.

Monodentate Coordination: Coordination could occur through one of the sulfonyl oxygen atoms, which are hard donors, favoring coordination with hard metal ions.

Bidentate Chelation: The two oxygen atoms of the sulfonyl group could chelate to a metal center, forming a stable four-membered ring.

Bridging Coordination: The sulfonyl group could bridge two metal centers, with each oxygen atom coordinating to a different metal ion.

π-Coordination: The electron-rich pyrrole or naphthalene (B1677914) rings could engage in π-coordination with transition metals that have available d-orbitals, such as rhodium or iridium. psu.edu

The interplay between the hard sulfonyl oxygen donors and the softer pyrrole and naphthalene π-systems makes this ligand potentially hemilabile, where one part of the ligand can dissociate to open a coordination site for catalysis. The specific mode of coordination would ultimately be confirmed by structural analysis, most definitively by single-crystal X-ray diffraction. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1-(arylsulfonyl)-1H-pyrrole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : 1-(Arylsulfonyl)-1H-pyrroles are typically synthesized via sulfonylation of pyrrole derivatives. For example, microwave-assisted solvent-free methods enable efficient synthesis of sulfonyl-pyrroles with yields >85% by reacting pyrrole with sulfonyl chlorides under controlled conditions (e.g., 100–120°C, 30–60 minutes) . Classical methods like the Clausson-Kaas reaction (using dichloromethane/hexane precipitation) yield ~93% for 1-(4-bromophenyl)-1H-pyrrole, though student yields may drop to 82–87% due to suboptimal solvent ratios or purification steps . Ni-catalyzed arylation of aryl chlorides with toluenes can also introduce aryl groups, but yields vary (e.g., 35% for 1-(4-benzylphenyl)-1H-pyrrole) depending on base selection (e.g., NaN(SiMe3)2) and solvent polarity .

Q. How is 1H NMR spectroscopy utilized to confirm the structure of sulfonylated pyrrole derivatives?

  • Methodological Answer : 1H NMR in CDCl3 (400–500 MHz) is critical for structural validation. Key signals include:
  • Pyrrole protons: Doublets at δ 6.2–6.4 ppm (C3/C4 positions).
  • Sulfonyl aromatic protons: Multiplets at δ 7.2–7.4 ppm for naphthyl groups.
  • Methyl/methoxy substituents: Singlets at δ 3.6–3.9 ppm .
    For example, 1-tosyl-1H-pyrrole shows distinct methyl peaks at δ 2.4 ppm (tosyl CH3) and pyrrole protons at δ 6.3 ppm .

Q. What purification techniques are optimal for isolating 1-(arylsulfonyl)-1H-pyrroles?

  • Methodological Answer : Precipitation (dichloromethane/hexane) is preferred for high yields (93%), while flash chromatography (EtOAc:hexanes = 1:9) is suitable for polar derivatives, albeit with lower recovery (35–55%) . Microwave-synthesized derivatives often require minimal purification due to reduced byproduct formation .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve regioselectivity and efficiency in sulfonylated pyrrole synthesis?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics and regioselectivity by enabling rapid, uniform heating. For 1-sulfonyl-1H-pyrroles, solvent-free conditions reduce side reactions (e.g., over-sulfonylation), achieving >85% yields in 30 minutes. Comparatively, traditional thermal methods require 6–12 hours and produce mixed regioisomers (e.g., 6:1 ratio in Diels-Alder adducts) .

Q. What factors contribute to contradictory yield data in student vs. optimized syntheses of 1-(arylsulfonyl)-1H-pyrroles?

  • Methodological Answer : Discrepancies arise from:
  • Solvent ratios : Suboptimal dichloromethane/hexane ratios during precipitation lower yields by 10–15% .
  • Reaction monitoring : Inadequate TLC analysis (e.g., incorrect eluent polarity) leads to premature termination or over-reaction .
  • Catalyst loading : Excess Ni catalyst in arylation reactions promotes decomposition, reducing yields .

Q. How can pyrrole derivatives be quantified in complex matrices (e.g., cod liver oil), and what methodological challenges exist?

  • Methodological Answer : UV-Vis spectrophotometry (570 nm) with external standards (e.g., 1-(4-methoxyphenyl)-1H-pyrrole) is used for quantification. Challenges include:
  • Matrix interference from lipids, requiring chloroform-methanol extraction (2:1 v/v) and centrifugation (2500 rpm) to isolate pyrroles .
  • Calibration curve linearity (R² >0.99) must be validated across 0.1–10 mM to avoid saturation effects .

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